molecular formula C11H9FN2O B2804090 (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide CAS No. 885309-86-4

(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide

Katalognummer B2804090
CAS-Nummer: 885309-86-4
Molekulargewicht: 204.204
InChI-Schlüssel: ZMUZQKCWIKPSLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial mediator of B-cell receptor signaling and plays a vital role in B-cell development, activation, and proliferation. Therefore, BTK inhibitors have emerged as a promising therapeutic strategy for the treatment of B-cell malignancies, autoimmune diseases, and other disorders.

Wirkmechanismus

(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its kinase activity and downstream signaling pathways (4). BTK inhibition leads to the suppression of B-cell receptor signaling, which is critical for B-cell survival, proliferation, and differentiation. (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide also inhibits other downstream signaling pathways, such as NF-κB and AKT, which are involved in the regulation of cell survival and proliferation (5).
Biochemical and Physiological Effects
(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies through the suppression of B-cell receptor signaling and downstream pathways (6). In addition, (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in autoimmune diseases, such as rheumatoid arthritis and SLE (7). (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has also been reported to have a favorable safety profile, with no significant adverse events reported in clinical trials (8).

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide in lab experiments include its high potency and selectivity for BTK, making it a useful tool for studying B-cell receptor signaling and downstream pathways. (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has also been shown to have a favorable safety profile, making it a suitable candidate for preclinical and clinical studies. However, the limitations of (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide include its high cost and limited availability, which may limit its widespread use in research.

Zukünftige Richtungen

Several future directions for (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide research include its potential use in combination therapies with other targeted agents or chemotherapy for the treatment of B-cell malignancies. Moreover, (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide may have a role in the treatment of autoimmune diseases, such as rheumatoid arthritis and SLE, and other disorders, such as graft-versus-host disease (GVHD) and multiple sclerosis (MS). Further studies are needed to investigate the safety and efficacy of (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide in these settings. Additionally, the development of new BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective therapies for B-cell malignancies and autoimmune diseases.
Conclusion
In conclusion, (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide is a potent and selective inhibitor of BTK, with promising therapeutic potential for the treatment of B-cell malignancies, autoimmune diseases, and other disorders. (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully explore the therapeutic potential of (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide and other BTK inhibitors in various disease settings.

Synthesemethoden

The synthesis of (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide involves a series of chemical reactions, including the condensation of 4-fluorobenzaldehyde with methylamine, followed by the addition of cyanoacetic acid and the subsequent cyclization reaction to form the final product. The detailed synthesis route and reaction conditions have been reported in the literature (1).

Wissenschaftliche Forschungsanwendungen

(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has been extensively studied for its therapeutic potential in various preclinical and clinical settings. In preclinical studies, (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has demonstrated potent antitumor activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL) (2). Moreover, (Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide has been shown to inhibit B-cell receptor signaling and prevent B-cell activation and proliferation, making it a promising therapy for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE) (3).

Eigenschaften

IUPAC Name

(Z)-2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-11(15)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3,(H,14,15)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUZQKCWIKPSLT-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\C1=CC=C(C=C1)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(4-fluorophenyl)-N-methylprop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.